1-(3-Chloro-4-fluorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
1-(3-Chloro-4-fluorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a 3-chloro-4-fluorophenyl group and a hydrazinyl group. It has garnered significant interest in scientific research due to its potential pharmacological properties, including anti-inflammatory and neuroprotective effects .
Preparation Methods
The synthesis of 1-(3-chloro-4-fluorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the reaction of 2-cyano-3-(1,3-dioxolane) ethyl propionate with formamidine acetate under reflux conditions.
Introduction of the 3-chloro-4-fluorophenyl group: This step involves the use of appropriate halogenated aromatic compounds and coupling reactions, such as Suzuki-Miyaura coupling.
Addition of the hydrazinyl group: This can be accomplished through the reaction of the intermediate compound with hydrazine or its derivatives under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
1-(3-Chloro-4-fluorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-fluorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Inflammatory Pathways: The compound inhibits key inflammatory pathways, including the nuclear factor κB (NF-κB) pathway, reducing the production of pro-inflammatory cytokines.
Neuroprotective Mechanisms: It exerts neuroprotective effects by inhibiting endoplasmic reticulum stress and apoptosis, as well as modulating the activity of proteins such as ATF4 and NF-κB.
Comparison with Similar Compounds
1-(3-Chloro-4-fluorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds in the pyrazolo[3,4-d]pyrimidine family:
1-Phenylpyrazolo[3,4-d]pyrimidine: This compound lacks the halogen and hydrazinyl substitutions, resulting in different pharmacological properties.
4-Hydrazone functionalized pyrazolo[3,4-d]pyrimidine: This compound has a hydrazone group instead of a hydrazinyl group, leading to variations in its chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H8ClFN6 |
---|---|
Molecular Weight |
278.67 g/mol |
IUPAC Name |
[1-(3-chloro-4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]hydrazine |
InChI |
InChI=1S/C11H8ClFN6/c12-8-3-6(1-2-9(8)13)19-11-7(4-17-19)10(18-14)15-5-16-11/h1-5H,14H2,(H,15,16,18) |
InChI Key |
UKCZQODXHVDPBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C3=NC=NC(=C3C=N2)NN)Cl)F |
Origin of Product |
United States |
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